molecular formula C19H21NO7 B12174997 N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine

Cat. No.: B12174997
M. Wt: 375.4 g/mol
InChI Key: HXRYGJUZOSGNQB-UHFFFAOYSA-N
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Description

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine is a complex organic compound with a molecular formula of C19H21NO7 and an average mass of 375.372 Da . This compound is characterized by its unique pyranochromen structure, which is a fused ring system containing both pyran and chromen moieties. The presence of glycine, an amino acid, in its structure adds to its biochemical significance.

Preparation Methods

The synthesis of N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine involves several steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine undergoes various chemical reactions:

Scientific Research Applications

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific biochemical pathways.

    Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine exerts its effects involves its interaction with specific molecular targets. The pyranochromen core can interact with enzymes and receptors, modulating their activity. The glycine moiety can facilitate binding to proteins and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the pyranochromen core and glycine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H21NO7

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]acetic acid

InChI

InChI=1S/C19H21NO7/c1-10-6-16(24)26-18-11-4-5-19(2,3)27-12(11)7-13(17(10)18)25-9-14(21)20-8-15(22)23/h6-7H,4-5,8-9H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

HXRYGJUZOSGNQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCC(=O)O)(C)C

Origin of Product

United States

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